molecular formula C20H24FN3O3 B7450431 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B7450431
M. Wt: 373.4 g/mol
InChI Key: JENGORIWGHFOOV-UHFFFAOYSA-N
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Description

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

The synthesis of 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluorobenzoyl chloride and piperazine.

    Formation of Intermediate: The 2-fluorobenzoyl chloride reacts with piperazine to form 4-(2-fluorobenzoyl)piperazine.

    Coupling Reaction: This intermediate is then coupled with piperidin-1-yl prop-2-en-1-one under specific reaction conditions to yield the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine and piperidine moieties are known to interact with various receptors and enzymes in the body, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other piperazine and piperidine derivatives, such as:

  • 1-(4-Fluorobenzyl)piperazine
  • 4-(2-Fluorophenyl)piperazine
  • N-(2-Fluorobenzoyl)piperidine

Compared to these compounds, 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity.

Properties

IUPAC Name

1-[4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-2-18(25)22-9-7-15(8-10-22)19(26)23-11-13-24(14-12-23)20(27)16-5-3-4-6-17(16)21/h2-6,15H,1,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENGORIWGHFOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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